molecular formula C21H16FNO3S3 B2388428 5-((2-Fluorobenzyl)thio)-2-(thiophen-2-yl)-4-tosyloxazole CAS No. 850927-73-0

5-((2-Fluorobenzyl)thio)-2-(thiophen-2-yl)-4-tosyloxazole

Cat. No. B2388428
CAS RN: 850927-73-0
M. Wt: 445.54
InChI Key: WKQLTDZQDZOEMY-UHFFFAOYSA-N
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Description

5-((2-Fluorobenzyl)thio)-2-(thiophen-2-yl)-4-tosyloxazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. This compound belongs to the class of oxazoles and has shown promising results in various studies, making it an interesting area of research.

Mechanism of Action

The exact mechanism of action of 5-((2-Fluorobenzyl)thio)-2-(thiophen-2-yl)-4-tosyloxazole is not fully understood. However, it is believed to inhibit the activity of certain enzymes and proteins that are involved in various cellular processes. This inhibition leads to the suppression of inflammation, the inhibition of cancer cell growth, and the prevention of bacterial growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse. It has been shown to reduce inflammation by inhibiting the activity of certain enzymes that promote inflammation. It has also been shown to inhibit the growth of cancer cells by preventing the formation of new blood vessels that supply nutrients to the tumor. Additionally, it has been shown to have antibacterial properties by inhibiting the growth of certain bacteria.

Advantages and Limitations for Lab Experiments

The advantages of using 5-((2-Fluorobenzyl)thio)-2-(thiophen-2-yl)-4-tosyloxazole in lab experiments are numerous. It is a potent compound that has shown promising results in various studies. It is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of this compound is that it can be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research involving 5-((2-Fluorobenzyl)thio)-2-(thiophen-2-yl)-4-tosyloxazole. One area of interest is its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use in the development of new antibiotics to combat antibiotic-resistant bacteria. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in medicinal chemistry.

Synthesis Methods

The synthesis of 5-((2-Fluorobenzyl)thio)-2-(thiophen-2-yl)-4-tosyloxazole is a complex process that involves several steps. The most common method of synthesis involves the reaction of 2-(thiophen-2-yl)acetic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 2-fluorobenzyl mercaptan. The final step involves the reaction of the resulting thioether with tosyl chloride to give the desired compound.

Scientific Research Applications

The potential applications of 5-((2-Fluorobenzyl)thio)-2-(thiophen-2-yl)-4-tosyloxazole in medicinal chemistry are vast. It has been studied extensively for its anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also shown potential in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

5-[(2-fluorophenyl)methylsulfanyl]-4-(4-methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FNO3S3/c1-14-8-10-16(11-9-14)29(24,25)20-21(26-19(23-20)18-7-4-12-27-18)28-13-15-5-2-3-6-17(15)22/h2-12H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKQLTDZQDZOEMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CS3)SCC4=CC=CC=C4F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FNO3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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